Phenol, 2,4,5-trichloro-, carbanilate
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Overview
Description
Phenol, 2,4,5-trichloro-, carbanilate is an organochlorine compound with the molecular formula C₆H₃Cl₃O. It is known for its use as a fungicide and herbicide . The compound is characterized by the presence of three chlorine atoms attached to the phenol ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4,5-trichloro-, carbanilate can be synthesized through the chlorination of phenol under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and concentration of reactants, are carefully controlled to ensure selective chlorination at the 2, 4, and 5 positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4,5-trichloro-, carbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated phenols.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols .
Scientific Research Applications
Phenol, 2,4,5-trichloro-, carbanilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,4,5-trichloro-, carbanilate involves the disruption of cellular processes in target organisms. The compound interacts with cellular membranes and enzymes, leading to cell death. The molecular targets include enzymes involved in cellular respiration and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4,6-trichloro-: Similar in structure but with chlorine atoms at different positions.
Phenol, 2,4-dichloro-: Contains two chlorine atoms instead of three.
Phenol, 4-chloro-: Contains only one chlorine atom.
Uniqueness
Phenol, 2,4,5-trichloro-, carbanilate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly effective as a fungicide and herbicide compared to its less chlorinated counterparts .
Properties
CAS No. |
22001-41-8 |
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Molecular Formula |
C13H8Cl3NO2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-9-6-11(16)12(7-10(9)15)19-13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18) |
InChI Key |
IRZTYZDHWKOEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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